Samarium(III) Ionophore II

Overview

Description

Samarium(III) Ionophore II is a specialized macrocyclic ligand designed for selective recognition and complexation of Sm³⁺ ions. Its structure typically incorporates donor atoms such as oxygen or nitrogen arranged in a cyclic framework, optimizing coordination with trivalent lanthanides. This ionophore is pivotal in potentiometric sensors, enabling precise detection of Sm³⁺ in environmental and biomedical samples. Its design often includes aromatic or heterocyclic groups to enhance stability and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Samarium(III) Ionophore II involves the reaction of specific organic ligands with samarium ions. One common method includes the copolymerization of samarium(III) with acrylic acid and 4-vinylpyridine in the presence of ethylene glycol dimethacrylate and methyl methacrylate. This process is typically carried out under controlled conditions, including a specific pH, sorption time, and desorption time .

Industrial Production Methods

Industrial production of this compound often involves large-scale polymerization techniques. The process includes the use of ion-exchange methods, solvent extraction, and solid-phase extraction to purify the compound. The final product is characterized using techniques such as Fourier transform infrared spectroscopy, scanning electron microscopy, and energy-dispersive X-ray spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Samarium(III) Ionophore II primarily undergoes complexation reactions with various metal ions. These reactions are crucial for its function as an ionophore. The compound can also participate in oxidation and reduction reactions, depending on the specific reagents and conditions used .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bidentate ligands such as 1,10-phenanthroline, 2,2’-bipyridine, and neocuproine. These reactions are typically carried out in solvents like dimethyl sulfoxide and under controlled temperature and pH conditions .

Major Products Formed

The major products formed from reactions involving this compound are typically stable complexes with samarium ions. These complexes exhibit unique luminescent properties, making them useful in various applications .

Scientific Research Applications

Ion-Selective Electrodes

One of the primary applications of Samarium(III) Ionophore II is in the development of ion-selective electrodes (ISEs) . These electrodes are crucial for measuring the concentration of samarium ions in various solutions. The ionophore facilitates the selective binding and transport of samarium ions across a membrane, allowing for accurate detection and quantification.

- Mechanism : The ionophore incorporates specific organic ligands that enhance the binding affinity for samarium ions, leading to improved sensitivity and selectivity compared to other cations.

- Performance : Studies have shown that this compound exhibits high selectivity for samarium ions over competing ions such as lanthanides and alkaline earth metals. This selectivity is quantified through experiments that measure potential responses at varying concentrations of competing ions .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized in various sensor designs and methods for detecting samarium ions:

- Polymeric Membrane Sensors : These sensors use this compound within a polymeric matrix to create a robust platform for ion detection. They have been shown to provide reliable readings in aqueous solutions, making them suitable for environmental monitoring and quality control in industrial processes .

- Comparative Analysis : The performance of this compound can be compared with other ionophores such as Cerium(III) Ionophore and Neodymium(III) Ionophore, which also serve similar analytical purposes but target different ions.

Therapeutic Potential

While specific biological activity data for this compound remains limited, samarium compounds are being investigated for their potential roles in medical applications:

- Cancer Treatment : Research indicates that samarium can exhibit cytotoxic effects against certain cancer cell lines. This suggests that compounds like this compound could have therapeutic applications, particularly in targeted cancer therapies using radioactive isotopes of samarium .

- Medical Imaging : The unique properties of samarium isotopes make them suitable candidates for use in medical imaging techniques, although further research is needed to fully explore this potential .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of Samarium(III) Ionophore II involves the formation of stable complexes with samarium ions. The compound acts as a ligand, binding to the samarium ions through its sulfur and nitrogen atoms. This binding enhances the stability and luminescence of the samarium complexes, making them useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Macrocyclic Ligands with Different Donor Groups

- Ionophore I (Cu²⁺-selective): Utilizes pyridine-based macrocycles but lacks the specific donor arrangement required for Sm³⁺ binding. Unlike Samarium(III) Ionophore II, it shows a Nernstian slope of 29.1 mV/decade for Cu²⁺ with a detection limit of 3.4 × 10⁻⁸ M .

- L5b Ligand: A macrocyclic compound with a 9-[acetate]-3,6,9,15-tetraazabicyclo structure.

Schiff Base and Porphyrin Derivatives

- Co(III) Schiff Base Complexes: Used for nitrite detection, these ionophores (e.g., Co(II) salophen) employ planar tetradentate ligands. However, their selectivity for transition metals contrasts with this compound's lanthanide specificity .

- Calix[4]resorcinarene Macrocycles: Ionophore II in Pb²⁺ sensors shows dual selectivity for Cu²⁺ and Pb²⁺, unlike the Sm³⁺-specificity of this compound .

Performance Metrics

Table 1: Comparison of Key Ionophores

Selectivity and Stability

- This compound outperforms monensin-based ionophores (e.g., La³⁺, Nd³⁺ complexes) in stability, as monensin derivatives degrade rapidly in aqueous media .

- Unlike Sm(II) iodide (SmI₂), which is redox-active and moisture-sensitive, this compound maintains Sm³⁺ in its trivalent state, preventing undesired reduction reactions .

Biological Activity

Samarium(III) Ionophore II (also known as Samarium(III) ionophore) is a compound that has garnered interest due to its potential biological activities, particularly in the context of ion transport and sensor applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a synthetic ionophore designed to selectively bind and transport samarium ions (Sm³⁺) across cell membranes. Its chemical structure, characterized by multiple sulfur and nitrogen atoms, facilitates the formation of stable complexes with samarium ions, enhancing their bioavailability and transport efficiency.

Ionophores like this compound function primarily by disrupting ionic homeostasis within cells. They transport specific ions across lipid membranes, which is crucial for various cellular processes, including:

- Membrane Potential Maintenance : By facilitating the movement of Sm³⁺ ions, these ionophores help maintain the electrochemical gradient across cell membranes.

- Cell Signaling : The influx of samarium ions can influence intracellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Anticancer Activity : Some studies suggest that ionophores can enhance the efficacy of chemotherapeutic agents by altering ion concentrations within cancer cells, making them more susceptible to treatment .

1. Ion Selectivity and Sensor Development

Recent studies have focused on developing sensors utilizing this compound for detecting samarium ions in various environments. For instance:

- Electrode Design : A novel PVC-membrane sensor was developed using 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid (CSAA), demonstrating high selectivity for Sm³⁺ ions over other cations. The sensor showed a detection limit of M and a linear response range up to M .

| Parameter | This Work | Reference 1 | Reference 2 |

|---|---|---|---|

| Detection Limit | M | M | M |

| Linear Range | M | M | M |

| Selectivity Coefficient (KMPM) | High | Moderate | Low |

2. Biological Applications

The biological implications of using this compound extend beyond sensor technology:

- Anticancer Properties : Research indicates that ionophores can enhance the cytotoxic effects of anticancer drugs by modulating ion concentrations within tumor cells. For example, Salinomycin, another well-studied ionophore, has shown significant anticancer activity against cancer stem-like cells .

- Toxicity Assessments : Studies on the toxicity of samarium compounds suggest that while samarium ions can be beneficial in low concentrations for certain therapeutic applications, higher concentrations may lead to cytotoxic effects due to disruption of cellular ionic balance .

Case Studies

Several case studies illustrate the practical applications and biological activities associated with this compound:

- Case Study A : Development of a potentiometric sensor for environmental monitoring of samarium levels in water sources demonstrated high accuracy and selectivity, emphasizing its utility in analytical chemistry .

- Case Study B : Investigations into the cellular uptake of samarium ions facilitated by this compound revealed alterations in calcium signaling pathways, suggesting potential applications in targeted drug delivery systems .

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Samarium(III) Ionophore II?

Basic Research Focus

Synthesis typically involves coordinating Sm³⁺ with selective ligands (e.g., polyaminocarboxylates or macrocyclic compounds) under controlled pH and ionic strength conditions. Characterization requires spectroscopic methods (e.g., UV-Vis titration for stability constant determination) and structural analysis via X-ray crystallography or EXAFS to confirm coordination geometry . For purity assessment, ICP-MS or elemental analysis is critical .

Q. How can researchers optimize the selectivity of this compound for Sm³⁺ over competing ions like La³⁺ or Eu³⁺?

Advanced Research Focus

Selectivity hinges on ligand design and ionic radius compatibility. Use Shannon’s revised ionic radii data (Sm³⁺: 0.958 Å for 8-coordination) to tailor cavity sizes in macrocyclic ligands. Competitive solvent extraction experiments with mixed-ion solutions (e.g., using ICP-OES for quantification) can validate selectivity. Adjusting solvent polarity (e.g., dioxane/water ratios) may enhance discrimination .

Q. What statistical frameworks are suitable for resolving contradictions in stability constant data reported for this compound?

Advanced Research Focus

Employ meta-analysis techniques to reconcile discrepancies across studies. Use weighted least squares regression to account for measurement precision variations. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental designs that may introduce bias, such as inconsistent ionic strength buffers or temperature controls .

Q. How should researchers design a robust experimental protocol to assess the ionophore’s performance in electrochemical sensors?

Advanced Research Focus

Adopt a modular approach:

Electrode Fabrication : Optimize PVC membrane composition (e.g., ionophore:plasticizer:lipophilic additive ratios) using design-of-experiments (DoE) principles.

Calibration : Perform potentiometric titrations with Sm³⁺ standards, recording slope (Nernstian response) and detection limits.

Cross-Validation : Compare results with alternative techniques like fluorescence spectroscopy or ISE arrays .

Q. What computational methods support the prediction of this compound’s binding dynamics?

Advanced Research Focus

Density Functional Theory (DFT) simulations can model ligand-Sm³⁺ interactions, focusing on bond lengths and charge distribution. Pair these with Molecular Dynamics (MD) simulations to assess solvation effects. Validate predictions using experimental EXAFS data to refine force field parameters .

Q. How can secondary data from existing studies on analogous ionophores (e.g., Sodium Ionophore III) inform research on this compound?

Basic Research Focus

Systematically review literature on structurally similar ionophores (e.g., ETH2120) to identify trends in ligand design and performance. Use tools like SciFinder or Google Scholar with keywords like "lanthanide ionophores" or "selectivity mechanisms." Cross-reference stability constants and selectivity coefficients to establish benchmarks .

Q. What analytical techniques are critical for verifying the ionophore’s stability under varying pH and temperature conditions?

Basic Research Focus

Conduct accelerated aging studies:

- Thermal Stability : TGA/DSC to monitor decomposition thresholds.

- pH Stability : UV-Vis spectroscopy to track ligand dissociation in buffered solutions (pH 2–12).

- Long-Term Performance : Chronopotentiometry in simulated environmental conditions .

Q. How should researchers address ethical and reproducibility concerns when publishing data on this compound?

Advanced Research Focus

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Data Documentation : Share raw spectra, crystallographic files, and experimental protocols via repositories like Zenodo.

- Replication Guides : Include step-by-step workflows for critical procedures (e.g., ligand synthesis).

- Plagiarism Checks : Use software like Turnitin to ensure originality, as mandated by journals .

Q. What interdisciplinary approaches enhance the application of this compound in environmental or biomedical sensing?

Advanced Research Focus

Collaborate with material scientists to integrate the ionophore into nanocomposites (e.g., graphene oxide membranes for enhanced sensitivity). Partner with biologists to test cytotoxicity (e.g., MTT assays) if used in bioimaging. Leverage cheminformatics tools to predict environmental fate .

How can researchers formulate hypothesis-driven questions to explore structure-activity relationships in this compound?

Basic Research Focus

Use the PICO framework:

- Population : Sm³⁺ ions in aqueous/organic matrices.

- Intervention : Ligand modifications (e.g., substituting carboxylate groups with phosphonates).

- Comparison : Performance vs. commercial ionophores (e.g., selectivity coefficients).

- Outcome : Quantifiable metrics like detection limit or response time .

Properties

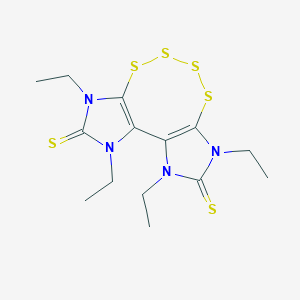

IUPAC Name |

3,5,12,14-tetraethyl-7,8,9,10-tetrathia-3,5,12,14-tetrazatricyclo[9.3.0.02,6]tetradeca-1(11),2(6)-diene-4,13-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4S6/c1-5-15-9-10-12(18(8-4)14(20)16(10)6-2)22-24-23-21-11(9)17(7-3)13(15)19/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCISCPCNYYIDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N(C1=S)CC)SSSSC3=C2N(C(=S)N3CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327126 | |

| Record name | NSC633113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120097-53-2 | |

| Record name | NSC633113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.